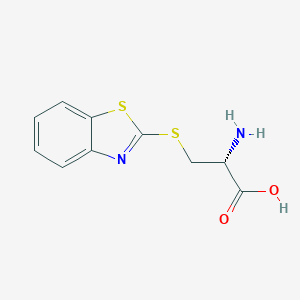

S-(2-Benzothiazolyl)cysteine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBPTLCTECPKGY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192947 | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-82-6 | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Benzothiazolyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of S-(2-Benzothiazolyl)cysteine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of S-(2-Benzothiazolyl)cysteine (BTC), a molecule of significant interest in biochemical research and drug discovery. Drawing from established methodologies and analytical data, this document serves as a technical resource for professionals engaged in the fields of medicinal chemistry, biochemistry, and pharmaceutical development.

Introduction: The Significance of this compound

This compound is a cysteine conjugate featuring a benzothiazole moiety attached to the sulfur atom of the cysteine residue. The benzothiazole scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of this privileged scaffold into an amino acid framework makes this compound a valuable tool for biochemical investigations and a potential building block in the design of novel therapeutic agents.

This compound has been notably utilized as a substrate for cysteine conjugate β-lyase, an enzyme involved in the metabolism of certain xenobiotics.[3][4] The study of its metabolites provides insights into in vivo enzymatic activities, highlighting its role as a probe for understanding metabolic pathways.[3] This guide will delve into the synthetic methodologies for obtaining this compound and detail its key chemical characteristics.

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, with the most common being the nucleophilic substitution reaction between a cysteine derivative and an activated benzothiazole. Both solution-phase and solid-phase methodologies have been explored for the synthesis of related benzothiazolyl amino acids.[5]

Solution-Phase Synthesis: A Nucleophilic Substitution Approach

A practical and scalable solution-phase synthesis involves the reaction of L-cysteine with a reactive 2-substituted benzothiazole, such as 2-chlorobenzothiazole or 2-mercaptobenzothiazole. The general principle relies on the high nucleophilicity of the cysteine thiol group.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of S-(2-Benzothiazolyl)-L-cysteine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of S-aryl-L-cysteine derivatives has been described, which can be adapted for this compound.[6]

-

Protection of Cysteine (Optional but Recommended): To avoid side reactions at the amino and carboxyl groups, it is often advantageous to use a protected form of L-cysteine, such as N-acetyl-L-cysteine or L-cysteine methyl ester.

-

Reaction Setup: In a round-bottom flask, dissolve the protected or unprotected L-cysteine in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

-

Addition of Base: Add a non-nucleophilic base, such as sodium hydride or a tertiary amine (e.g., triethylamine or diisopropylethylamine), to deprotonate the thiol group of cysteine, forming the more nucleophilic thiolate.

-

Addition of Benzothiazole Reagent: Slowly add a solution of 2-chlorobenzothiazole or another suitable 2-substituted benzothiazole to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating to facilitate the substitution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Deprotection (if applicable): If a protected form of cysteine was used, the protecting groups are removed in the final step using appropriate deprotection conditions (e.g., acid or base hydrolysis).

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is often chosen to dissolve the reactants and facilitate the SNAr reaction.

-

Base: The choice of base is critical to ensure the formation of the thiolate without promoting unwanted side reactions. A non-nucleophilic base is preferred to avoid competition with the cysteine thiol.

-

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without leading to decomposition of the reactants or products.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) techniques can also be employed to synthesize peptides containing the this compound residue. This approach involves attaching a protected 2-aminothiophenol to a solid support, followed by the coupling of an activated N-Fmoc-cysteine derivative and subsequent cyclization and cleavage from the resin.[5][7] This method is particularly useful for incorporating the modified amino acid into a larger peptide sequence.

Workflow for Solid-Phase Synthesis:

Figure 2: Solid-phase synthesis workflow for this compound containing peptides.

Chemical Properties of this compound

The chemical properties of this compound are dictated by the interplay of the amino acid backbone and the benzothiazole ring.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 399-82-6 | [8] |

| Molecular Formula | C₁₀H₁₀N₂O₂S₂ | [8] |

| Molecular Weight | 254.33 g/mol | [8] |

| Appearance | Likely a solid | [9][10] |

| Melting Point | Not explicitly reported, but L-cysteine decomposes at 240 °C.[10] | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions depending on pH. |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cysteine α-proton and β-protons, as well as aromatic protons from the benzothiazole ring. The chemical shifts of the β-protons will be deshielded due to the electron-withdrawing effect of the benzothiazole ring.[11][12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the carbonyl carbon, the α-carbon, and the β-carbon of the cysteine moiety, in addition to the signals from the benzothiazole ring. The chemical shift of the β-carbon is a sensitive indicator of the sulfur's chemical environment.[13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 254.33 g/mol .

Reactivity and Stability

The reactivity of this compound is centered around the functional groups present: the amino group, the carboxylic acid group, and the thioether linkage.

-

Amino and Carboxyl Groups: These groups exhibit typical reactivity for amino acids, allowing for peptide bond formation and other derivatizations.

-

Thioether Linkage: The thioether bond is generally stable but can be susceptible to oxidation under harsh conditions, potentially forming the corresponding sulfoxide or sulfone. The stability of S-aryl cysteine derivatives can be influenced by the electronic nature of the aryl group.

-

Reactivity towards Enzymes: As previously mentioned, this compound is a known substrate for cysteine conjugate β-lyase, which cleaves the C-S bond.[3][4]

Role in Drug Development and Research

The benzothiazole moiety is a key pharmacophore in a number of approved and investigational drugs.[2] The synthesis of this compound and its incorporation into peptides or other molecular scaffolds offers a promising avenue for the development of new therapeutic agents.

Potential Applications:

-

Enzyme Inhibitors: The structural similarity to natural amino acids makes it a candidate for designing enzyme inhibitors, particularly for proteases or other enzymes that recognize cysteine.

-

Prodrugs: The cysteine conjugate can be designed as a prodrug that releases a pharmacologically active thiol upon enzymatic cleavage by β-lyase, which is present in certain tissues and microorganisms.[3]

-

Biochemical Probes: Its role as an enzyme substrate makes it a valuable tool for studying enzyme kinetics and metabolic pathways.[3][4]

-

Anticancer Agents: Given the known anticancer activity of many benzothiazole derivatives, this compound-containing compounds are of interest for the development of novel oncology drugs.[1]

Conclusion

This compound is a molecule with significant potential in both fundamental biochemical research and applied drug discovery. This guide has provided an overview of its synthesis, highlighting both solution-phase and solid-phase approaches, and has detailed its key chemical properties. The presence of the biologically active benzothiazole scaffold combined with the amino acid framework makes it a versatile building block for the creation of novel compounds with a wide range of potential therapeutic applications. Further research into the synthesis of a diverse library of its derivatives and a thorough evaluation of their biological activities are warranted to fully exploit the potential of this intriguing molecule.

References

[9] LabSolutions. S-2-Benzothiazolyl-L-cysteine. [URL: https://www.labsolu.ca/shop/heterocyclic-building-blocks/s-2-benzothiazolyl-l-cysteine/] [3] Elfarra, A. A., & Hwang, I. Y. (1990). In Vivo Metabolites of S-(2-benzothiazolyl)-L-cysteine as Markers of in Vivo Cysteine Conjugate Beta-Lyase and Thiol Glucuronosyl Transferase Activities. Drug Metabolism and Disposition, 18(6), 917-922. [URL: https://pubmed.ncbi.nlm.nih.gov/1981537/] [11] Royal Society of Chemistry. (2018). Supporting information. [URL: https://www.rsc.org/suppdata/c8/ob/c8ob00224a/c8ob00224a1.pdf] [12] ResearchGate. Spectra (¹H NMR) of S-allyl-L-cysteine (A), and accession 12 extract... | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Spectra-1-H-NMR-of-S-allyl-L-cysteine-A-and-accession-12-extract-B-Zoom-of_fig2_344503758] [8] Santa Cruz Biotechnology. S-2-Benzothiazolyl-L-cysteine. [URL: https://www.scbt.com/p/s-2-benzothiazolyl-l-cysteine-399-82-6] [6] Google Patents. (2004). Preparation of S-aryl-cysteine and its derivatives. [URL: https://patents.google.com/patent/US6765109B1/en] [14] Kodera, Y., et al. (2022). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 27(16), 5303. [URL: https://www.mdpi.com/1420-3049/27/16/5303] [7] Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [URL: https://www.mdpi.com/1420-3049/28/14/5412] [1] Hutchinson, I., et al. (2002). Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs. Journal of Medicinal Chemistry, 45(3), 744-747. [URL: https://pubs.acs.org/doi/10.1021/jm011025r] [15] Hai, Y., et al. (2019). Reaction between 2-cyano-6-aminobenzothiazole (CBT) and cysteine (Cys)... | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Reaction-between-2-cyano-6-aminobenzothiazole-CBT-and-cysteine-Cys-forming-a_fig1_335008139] [4] Dohn, D. R., & Anders, M. W. (1982). Assay of cysteine conjugate beta-lyase activity with this compound as the substrate. Analytical Biochemistry, 120(2), 379-386. [URL: https://pubmed.ncbi.nlm.nih.gov/7091664/] [10] PubChem. L-(+)-Cysteine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-_--Cysteine] [13] Sharma, D., & Sharma, P. K. (2007). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 38(3), 247-253. [URL: https://pubmed.ncbi.nlm.nih.gov/17578720/] [5] Mourtas, S., et al. (2023). (PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate. [URL: https://www.researchgate.net/publication/372203491_Solid-Phase_Synthesis_of_2-Benzothiazolyl_and_2-Aminophenylbenzothiazolyl_Amino_Acids_and_Peptides] [16] ResearchGate. Fig. S6 . 1 H – 13 C HMBC NMR spectrum of the probe. - ResearchGate. [URL: https://www.researchgate.net/figure/fig-S6-1-H-13-C-HMBC-NMR-spectrum-of-the-probe_fig10_372861266] [17] Wang, H., et al. (2021). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 14(11), 103401. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100311X] [18] Würfel, H., & Jakobi, D. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0177] [19] Schasteen, C. S., & Reed, D. J. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Toxicology and Applied Pharmacology, 70(3), 423-432. [URL: https://pubmed.ncbi.nlm.nih.gov/6636183/] [20] Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [URL: https://www.scholarsresearchlibrary.com/articles/review-of-the-2-amino-substituted-benzothiazoles-different-methods-of-the-synthesis.pdf] [2] Zhang, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploration of Medicinal Chemistry. [URL: https://www.explorationpub.com/Journals/emc/Article/100415]

Sources

- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 3. In vivo metabolites of S-(2-benzothiazolyl)-L-cysteine as markers of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-S-Allylcysteine | C6H11NO2S | CID 9793905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides | MDPI [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. labsolu.ca [labsolu.ca]

- 10. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]

- 18. orgsyn.org [orgsyn.org]

- 19. The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Mechanism of Action of S-(2-Benzothiazolyl)cysteine in Biological Systems

Abstract

S-(2-Benzothiazolyl)cysteine (BTC) is a pivotal compound in the study of xenobiotic metabolism and has emerged as a promising candidate in the development of targeted therapeutics. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of BTC. The central tenet of its action lies in its bioactivation by cysteine conjugate β-lyase, a key enzyme in the mercapturate pathway. This enzymatic cleavage releases the potent effector molecule, 2-mercaptobenzothiazole (MBT), which subsequently orchestrates a cascade of cellular events. This guide will dissect this process, from the initial enzymatic conversion to the downstream consequences, including the induction of oxidative stress, modulation of critical signaling pathways, and the initiation of apoptosis. Detailed experimental protocols and visual representations of the involved pathways are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and harness the therapeutic potential of this compound.

Introduction: The Significance of this compound

This compound (BTC) is a synthetic S-substituted cysteine conjugate.[1] Its structure, featuring a benzothiazole moiety linked to a cysteine residue, makes it a substrate for a specific class of enzymes involved in the detoxification and metabolism of foreign compounds. The benzothiazole scaffold is a recurring motif in a multitude of pharmacologically active agents, known to possess a wide spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] The unique design of BTC as a cysteine conjugate positions it as a pro-drug, a molecule that is largely inert until it undergoes enzymatic transformation within the biological system to release its active component. This characteristic is of profound interest in the field of drug development, particularly for targeted cancer therapy.

The Central Mechanism: Bioactivation by Cysteine Conjugate β-Lyase

The biological activity of this compound is fundamentally dependent on its enzymatic processing by cysteine conjugate β-lyase (EC 4.4.1.13).[4][5] This pyridoxal 5'-phosphate-dependent enzyme plays a crucial role in the metabolism of cysteine S-conjugates.[2][6]

The β-lyase-mediated reaction with BTC proceeds via a β-elimination mechanism, yielding three products:

-

2-Mercaptobenzothiazole (MBT): The primary bioactive metabolite.

-

Pyruvate: A key intermediate in cellular metabolism.

-

Ammonia: A nitrogenous waste product.

This enzymatic conversion is the rate-limiting step and the initiating event for the majority of the observed biological effects of BTC.[7] The tissue-specific expression of cysteine conjugate β-lyase, which is notably present in the liver and kidneys, and has been identified in certain tumor types such as renal cell carcinoma, presents a strategic opportunity for targeted drug delivery.[5] This allows for the localized conversion of the non-toxic BTC pro-drug into the cytotoxic MBT, potentially minimizing systemic toxicity.

Experimental Protocol: Cysteine Conjugate β-Lyase Activity Assay

The following protocol provides a method to determine the activity of cysteine conjugate β-lyase using BTC as a substrate. The assay is based on the spectrophotometric detection of the product, 2-mercaptobenzothiazole (MBT), which has a characteristic absorbance maximum.

Materials:

-

This compound (BTC)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Enzyme source (e.g., purified cysteine conjugate β-lyase, tissue homogenate, or cell lysate)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of BTC in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the reaction buffer.

-

Set up the reaction mixture in a microcentrifuge tube or a cuvette containing the reaction buffer and the enzyme source.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the BTC solution to the reaction mixture.

-

Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a clean cuvette.

-

Measure the absorbance of the supernatant at the wavelength corresponding to the maximum absorbance of MBT (approximately 322 nm).

-

Calculate the concentration of MBT produced using its molar extinction coefficient. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of MBT per minute under the specified conditions.

Caption: Bioactivation of this compound (BTC) by Cysteine Conjugate β-Lyase.

Downstream Cellular Effects of 2-Mercaptobenzothiazole (MBT)

Upon its formation, 2-mercaptobenzothiazole (MBT) initiates a series of events within the cell, ultimately leading to the observed biological outcomes. The multifaceted actions of MBT are centered around the induction of cellular stress and the disruption of key signaling pathways.

Induction of Oxidative Stress

A primary consequence of cellular exposure to MBT is the generation of reactive oxygen species (ROS). While the precise mechanism of ROS induction by MBT is an area of ongoing investigation, it is hypothesized to involve the redox cycling of the benzothiazole ring or interactions with mitochondrial electron transport chain components.[8] This surge in ROS levels creates a state of oxidative stress, overwhelming the cell's antioxidant defense mechanisms and leading to damage of cellular macromolecules, including lipids, proteins, and DNA.

Mitochondrial Dysfunction and Apoptosis Induction

The mitochondrion is a central player in the mechanism of action of MBT. The accumulation of ROS and potentially direct interactions of MBT with mitochondrial proteins can lead to a decrease in the mitochondrial membrane potential (ΔΨm).[9] This depolarization is a critical event in the intrinsic pathway of apoptosis. The loss of mitochondrial membrane integrity can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[9][10]

Released cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3. The activation of these executioner caspases leads to the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, the regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins.[11][12] Benzothiazole derivatives have been shown to modulate the expression of these proteins, favoring a pro-apoptotic state by upregulating pro-apoptotic members (e.g., Bax, Bak) and/or downregulating anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Caption: The role of 2-mercaptobenzothiazole in inducing mitochondrial-mediated apoptosis.

Modulation of Cellular Signaling Pathways

In addition to inducing apoptosis, MBT and its derivatives can modulate various intracellular signaling pathways that are critical for cell survival, proliferation, and stress responses. The mitogen-activated protein kinase (MAPK) pathways are among the key targets. Specifically, activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways has been observed in response to benzothiazole treatment.[9] These pathways are often activated by cellular stress, including oxidative stress, and can contribute to the induction of apoptosis.

Furthermore, benzothiazole derivatives have been reported to inhibit the activity of heat shock protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inhibiting tumor growth.

Therapeutic Implications and Future Directions

The mechanism of action of this compound, centered on its targeted bioactivation, presents a compelling strategy for the development of novel therapeutics, particularly in oncology. The concept of utilizing the differential expression of cysteine conjugate β-lyase between normal and cancerous tissues for targeted pro-drug therapy is a promising avenue for future research.[5][13]

Further investigations are warranted to fully elucidate the direct molecular targets of MBT and to delineate the precise signaling cascades that are modulated following its enzymatic generation. A deeper understanding of these processes will be instrumental in optimizing the design of BTC-based pro-drugs and in identifying patient populations that are most likely to benefit from such therapies.

Quantitative Data Summary

| Parameter | Compound | Cell Line | Effect | Reference |

| IC50 | Benzothiazole Derivatives | Various Cancer Cell Lines | Varies depending on the specific derivative and cell line. | [3] |

| Apoptosis Induction | Benzothiazole Derivative | HCT116 | Significant increase in apoptotic cells. | [14] |

| Mitochondrial Membrane Potential | Benzothiazole Derivative | HL60 and U937 | Decrease in mitochondrial membrane potential. | [9] |

| ROS Generation | Benzothiazole Derivative | HCT116 | Increased intracellular ROS levels. | [14] |

Experimental Protocols: Key Assays

Assessment of Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Procedure:

-

Seed cells in a multi-well plate and treat with BTC or MBT for the desired time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye, JC-1, is commonly used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Procedure:

-

Treat cells with BTC or MBT as described previously.

-

Incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths for red and green fluorescence.

-

Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Treat cells with BTC or MBT.

-

Load the cells with DCFDA solution and incubate at 37°C for 30-60 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

Caption: Experimental workflows for key assays to study the effects of BTC/MBT.

References

-

Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases. Amino Acids, 30(1), 1–15. [Link]

-

Fardell, J. E., et al. (2022). Methionine γ-Lyase-Daidzein in Combination with S-Propyl-L-cysteine Sulfoxide as a Targeted Prodrug Enzyme System for Malignant Solid Tumor Xenografts. International Journal of Molecular Sciences, 23(19), 12009. [Link]

-

Nelson, J. A., Pan, B. F., Swanson, D. A., & Elfarra, A. A. (1995). Cysteine conjugate beta-lyase activity in human renal carcinomas. Cancer Biochemistry Biophysics, 14(4), 257–263. [Link]

-

Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). Cysteine S-conjugate beta-lyase-dependent biotransformation of the cysteine S-conjugates of the sevoflurane degradation product 2-(fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A). Chemical Research in Toxicology, 10(7), 811–819. [Link]

-

Elfarra, A. A., & Hwang, I. Y. (1990). In Vivo Metabolites of S-(2-benzothiazolyl)-L-cysteine as Markers of in Vivo Cysteine Conjugate Beta-Lyase and Thiol Glucuronosyl Transferase Activities. Drug Metabolism and Disposition, 18(6), 917–922. [Link]

-

Dohn, D. R., & Anders, M. W. (1982). Assay of cysteine conjugate beta-lyase activity with this compound as the substrate. Analytical Biochemistry, 120(2), 379–386. [Link]

-

Gomez, A., & Badiei, Y. (2025). A green route to the degradation of 2-mercaptobenzothiazole (a potential carcinogen) using a water oxidation catalyst. ACS Fall 2025. [Link]

-

Li, D., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1189913. [Link]

-

Psotova, J., et al. (2009). Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. Cancer Letters, 277(1), 55–63. [Link]

- Knowles, C. O. (1972). Process for oxidizing 2-mercaptobenzothiazole.

-

Zheldakova, R. A., & Potkin, V. I. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(14), 4529. [Link]

-

Wölfling, J., et al. (2020). Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling. Molecules, 25(11), 2654. [Link]

-

Chipinda, I., et al. (2007). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology, 20(8), 1034–1042. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. PubChem Compound Database. [Link]

-

Cooper, A. J. L., et al. (2011). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 41(1), 7–27. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used as Solvents and in Polymer Manufacture. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 110. [Link]

-

Çetinkaya, S., et al. (2023). Inhibition performance of 2-mercaptobenzothiazole derivatives in CO2 saturated solution and its adsorption behavior at Fe surface. Journal of Molecular Liquids, 383, 122061. [Link]

-

Ullah, H., et al. (2020). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management. Medicinal Chemistry, 16(7), 968–977. [Link]

-

De Wever, H., & Verachtert, H. (1995). Toxicity of 2-mercaptobenzothiazole towards bacterial growth and respiration. Applied Microbiology and Biotechnology, 42(4), 650–654. [Link]

-

Feron, V. J., et al. (2004). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Drug Metabolism and Disposition, 32(12), 1450–1457. [Link]

-

Motyl, T. (1999). Regulation of apoptosis: involvement of Bcl-2-related proteins. Reproduction Nutrition Development, 39(1), 49–59. [Link]

-

Halestrap, A. P. (2010). The mitochondrial permeability transition pore components. The Plymouth Student Scientist, 3(1), 245-254. [Link]

-

Głowacki, R., et al. (2020). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules, 25(22), 5463. [Link]

-

Kale, J., et al. (2018). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology, 19(3), 174–192. [Link]

-

Wang, K., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Drug Metabolism and Disposition, 40(1), 191–197. [Link]

-

Reed, J. C. (2008). Protein Domains Involved in Apoptosis Regulation. In Holland-Frei Cancer Medicine. 8th edition. [Link]

Sources

- 1. In vivo metabolites of S-(2-benzothiazolyl)-L-cysteine as markers of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Cysteine conjugate beta-lyase-dependent biotransformation of the cysteine S-conjugates of the sevoflurane degradation product 2-(fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

- 10. Regulation of apoptosis: involvement of Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methionine γ-Lyase-Daidzein in Combination with S-Propyl-L-cysteine Sulfoxide as a Targeted Prodrug Enzyme System for Malignant Solid Tumor Xenografts [mdpi.com]

- 14. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-(2-Benzothiazolyl)cysteine: From Discovery to Application in Drug Development

Abstract

S-(2-Benzothiazolyl)cysteine (BTC) is a synthetic amino acid derivative that has become an invaluable tool in the study of xenobiotic metabolism, particularly in the characterization of cysteine conjugate β-lyase activity. This guide provides a comprehensive overview of BTC, from its historical context and synthesis to its mechanistic role in biochemical pathways and its applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in drug metabolism, toxicology, and medicinal chemistry.

Introduction: The Emergence of a Key Biochemical Probe

The story of this compound is intrinsically linked to the broader history of benzothiazole chemistry and the growing understanding of xenobiotic metabolism in the 20th century. The benzothiazole moiety, a fusion of benzene and thiazole rings, was first described in the late 19th century.[1] For decades, research into benzothiazole derivatives focused on their industrial applications, such as in the vulcanization of rubber. However, the diverse pharmacological activities of these compounds soon became apparent, with benzothiazole-based structures now found in a range of approved drugs.[2]

The "discovery" of this compound was not a singular event but rather a development driven by the need for specific substrates to investigate a particular class of enzymes: the cysteine conjugate β-lyases (EC 4.4.1.13).[3][4] These enzymes play a crucial role in the mercapturic acid pathway, a major route for the detoxification of electrophilic xenobiotics. In 1982, this compound was introduced as a chromogenic substrate for the continuous spectrophotometric assay of cysteine conjugate β-lyase activity.[5] This application marked a significant step forward, providing a reliable and efficient method to study this important enzymatic reaction.

This guide will delve into the technical details of this compound, providing insights into its synthesis, the mechanism of its interaction with cysteine conjugate β-lyase, and its broader implications for drug development.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the nucleophilic substitution of a leaving group on the 2-position of the benzothiazole ring with the thiol group of L-cysteine. While a variety of methods for the synthesis of 2-substituted benzothiazoles and S-aryl-cysteines have been reported, a common approach involves the reaction of 2-chlorobenzothiazole with L-cysteine in a suitable solvent system.[1][6]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | N/A |

| CAS Number | 399-82-6 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O₂S₂ | [2] |

| Molecular Weight | 254.33 g/mol | [2][7] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in aqueous solutions | Inferred |

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound, based on established principles of S-arylation of cysteine.[1]

Materials:

-

L-cysteine hydrochloride monohydrate

-

2-Chlorobenzothiazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of the Cysteine Solution: Dissolve L-cysteine hydrochloride monohydrate in distilled water in a round-bottom flask. Cool the solution in an ice bath.

-

Basification: Slowly add a solution of sodium hydroxide to the cysteine solution with constant stirring, maintaining the temperature below 10°C, until the pH reaches approximately 8-9. This generates the more nucleophilic thiolate anion.

-

Addition of 2-Chlorobenzothiazole: Dissolve 2-chlorobenzothiazole in ethanol and add it dropwise to the cysteine solution over a period of 30 minutes, while maintaining the temperature and stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification and Precipitation: After completion of the reaction, cool the mixture in an ice bath and acidify to pH 3-4 with hydrochloric acid. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Mechanism of Action: A Substrate for Cysteine Conjugate β-Lyase

The primary application of this compound is as a substrate for cysteine conjugate β-lyase. This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond and leading to the formation of 2-mercaptobenzothiazole, pyruvate, and ammonia.[8][9]

The reaction mechanism proceeds as follows:

-

Binding of the Substrate: this compound binds to the active site of cysteine conjugate β-lyase.

-

Formation of a Schiff Base: The α-amino group of the cysteine moiety forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme.

-

β-Elimination: The enzyme facilitates the abstraction of the α-proton and the subsequent elimination of the 2-mercaptobenzothiazole group.

-

Hydrolysis: The resulting aminoacrylate intermediate is hydrolyzed to pyruvate and ammonia.

The product, 2-mercaptobenzothiazole, has a strong UV absorbance, which allows for the continuous monitoring of the enzyme activity spectrophotometrically.[8]

Metabolic Fate of this compound and its Metabolites

In vivo, this compound is metabolized by cysteine conjugate β-lyases primarily in the liver and kidneys.[10] The resulting 2-mercaptobenzothiazole can undergo further metabolism, including S-glucuronidation, to form 2-mercaptobenzothiazole S-glucuronic acid, which is then excreted in the urine.[9][10]

Metabolic Pathway Diagram

Caption: Metabolic pathway of this compound.

Applications in Drug Development

The use of this compound and the study of cysteine conjugate β-lyase have significant implications for drug development, particularly in the areas of drug metabolism and safety assessment.

-

Understanding Drug Metabolism: Many xenobiotics, including drugs, are metabolized via the mercapturic acid pathway. This compound serves as a valuable tool to characterize the activity of cysteine conjugate β-lyase, an enzyme that can either lead to detoxification or, in some cases, bioactivation of reactive intermediates.[9]

-

Toxicity Screening: The bioactivation of certain cysteine S-conjugates by β-lyase can lead to the formation of toxic thiols. By using this compound in in vitro assays, researchers can screen for potential interactions of new chemical entities with this pathway and predict potential toxicities.

-

Prodrug Design: The enzymatic cleavage of cysteine S-conjugates can be exploited for targeted drug delivery. Prodrugs can be designed as cysteine S-conjugates that are selectively cleaved by β-lyases in specific tissues, such as the kidney, to release the active therapeutic agent.[10]

The broader family of benzothiazole derivatives continues to be a rich source of lead compounds in medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[2] The insights gained from studying the metabolism of simple benzothiazole conjugates like this compound can inform the design of more effective and safer benzothiazole-based drugs.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant place in the toolkit of pharmaceutical scientists. Its development as a specific substrate for cysteine conjugate β-lyase has enabled a deeper understanding of a critical metabolic pathway. From its historical roots in the rich field of benzothiazole chemistry to its modern applications in drug metabolism and safety assessment, this compound continues to be a relevant and valuable molecule for researchers in drug discovery and development. The methodologies and mechanistic understanding detailed in this guide underscore its importance and provide a foundation for its continued use in advancing pharmaceutical science.

References

-

Elfarra, A. A., & Hwang, I. Y. (1990). In Vivo Metabolites of S-(2-benzothiazolyl)-L-cysteine as Markers of in Vivo Cysteine Conjugate Beta-Lyase and Thiol Glucuronosyl Transferase Activities. Drug Metabolism and Disposition, 18(6), 917–922. [Link]

-

Dohn, D. R., & Anders, M. W. (1982). Assay of cysteine conjugate beta-lyase activity with this compound as the substrate. Analytical Biochemistry, 120(2), 379–386. [Link]

-

LabSolutions. S-2-Benzothiazolyl-L-cysteine. [Link]

-

Cooper, A. J., & Pinto, J. T. (2011). Cysteine S-conjugate β-lyases. Methods in enzymology, 500, 341–357. [Link]

-

Mourtas, S., Athanasopoulos, V., Gatos, D., & Barlos, K. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5393. [Link]

-

De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (2004). Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and environmental microbiology, 70(10), 6315–6319. [Link]

-

Cooper, A. J., & Pinto, J. T. (2016). Cysteine S-conjugate β-lyases: important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino acids, 48(4), 853–881. [Link]

- Celgene Corporation. (2004). Preparation of S-aryl-cysteine and its derivatives.

-

Sasse, A., & de Voogt, P. (2004). Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and environmental microbiology, 70(10), 6315-9. [Link]

-

Wikipedia. Cysteine-S-conjugate beta-lyase. [Link]

-

Tateishi, M., & Shimizu, H. (1981). Cysteine conjugate beta-lyase. Methods in enzymology, 77, 253–256. [Link]

-

PubChem. L-(+)-Cysteine. [Link]

-

Mourtas, S., Athanasopoulos, V., Gatos, D., & Barlos, K. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate. [Link]

-

De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. ResearchGate. [Link]

-

Würfel, H., & Jakobi, D. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link]

-

Gębarowski, T., Sroka, S., Słoczyńska, K., Piska, K., Koczurkiewicz, P., Wnuk, S. F., & Pękala, E. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules, 27(16), 5317. [Link]

-

Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., ... & Singh, S. (2022). Divergent downstream biosynthetic pathways are supported by L-cysteine synthases of Mycobacterium tuberculosis. eLife, 11, e76412. [Link]

-

Exposome-Explorer. Cysteine (Compound). [Link]

-

Li, J., Li, C., & Wang, H. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(3), 633. [Link]

Sources

- 1. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]

- 4. Cysteine conjugate beta-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of cysteine conjugate beta-lyase activity with this compound as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo metabolites of S-(2-benzothiazolyl)-L-cysteine as markers of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(2-Benzothiazolyl)cysteine: A Critical Intermediate in the Bioactivation and Detoxification of 2-Mercaptobenzothiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Mercaptobenzothiazole (MBT) is a high-production-volume chemical, primarily used as a vulcanization accelerator in the rubber industry, which has led to its widespread presence as an environmental contaminant.[1][2] Human exposure is a significant concern due to its classification as a potential carcinogen and a known contact allergen.[2][3][4] The ultimate toxicological effect of MBT is intrinsically linked to its complex metabolic fate within the body. This guide provides a detailed examination of the biochemical pathways involving S-(2-Benzothiazolyl)cysteine (BTC) , a pivotal metabolite of MBT. We will explore the formation of BTC via the mercapturate pathway—a major route for xenobiotic detoxification—and its subsequent, paradoxical role in bioactivation through the action of cysteine conjugate β-lyase enzymes. This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the mechanisms, toxicological implications, and key experimental methodologies for studying this critical metabolic nexus.

Introduction to 2-Mercaptobenzothiazole (MBT)

2-Mercaptobenzothiazole (MBT), also known as captax, is an organosulfur compound widely employed in industrial processes.[5][6] Its primary application is in the vulcanization of rubber, where it accelerates the cross-linking of polymer chains, imparting strength and durability to materials used in tires, gloves, and various consumer products.[2][5] It also serves as a corrosion inhibitor and a fungicide in various formulations.[6]

The extensive use and disposal of MBT-containing products result in its release into the environment, with documented presence in urban runoff, industrial wastewater, and landfill leachates.[1][2] Human exposure can occur through dermal contact with rubber products, inhalation of contaminated dust, or ingestion of contaminated water. The toxicological profile of MBT is a subject of ongoing research and regulatory scrutiny. It is a well-established skin sensitizer responsible for allergic contact dermatitis.[4] Furthermore, studies have raised concerns about its potential mutagenic and carcinogenic effects, making the study of its metabolic processing essential for risk assessment.[1][2][3]

The Mercapturate Pathway: Formation of this compound (BTC)

The biotransformation of xenobiotics like MBT is a crucial defense mechanism, typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. The mercapturate pathway is a canonical Phase II detoxification route that converts electrophilic compounds into more water-soluble, excretable metabolites.[7][8] The formation of BTC is a central part of this process.

Phase II Conjugation with Glutathione

The pathway is initiated by the conjugation of an electrophilic species with the endogenous antioxidant tripeptide, glutathione (GSH).[9][10] This reaction, often catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the electrophilic xenobiotic.[7] In the case of MBT, it is hypothesized that the parent compound, or a Phase I-activated metabolite, serves as the substrate for this initial conjugation.

Step-by-Step Formation of BTC

-

Glutathione Conjugation: An electrophilic form of MBT reacts with the sulfhydryl group of glutathione, forming an S-(2-benzothiazolyl)glutathione conjugate.

-

Sequential Peptidase Cleavage: The resulting glutathione conjugate is then catabolized by cell-surface enzymes, primarily in the kidney and liver. First, γ-glutamyltransferase (GGT) removes the glutamate residue. Subsequently, a dipeptidase, such as aminopeptidase N, cleaves the glycine residue.[7]

-

Formation of the Cysteine Conjugate: This two-step enzymatic cleavage yields S-(2-Benzothiazolyl)-L-cysteine (BTC), the final product of this stage of the pathway.[7]

The following diagram illustrates the formation of BTC from MBT via the initial steps of the mercapturate pathway.

Toxicological Implications of the BTC Pathway

Bioactivation and Target Organ Toxicity

The β-lyase pathway is a well-established mechanism for nephrotoxicity caused by certain halogenated alkenes. The same principle applies to BTC. The enzymatic cleavage of BTC within the kidney concentrates the reactive MBT thiol in the proximal tubules, a primary site of β-lyase activity. [11][12]This localized regeneration of a potentially toxic moiety can overwhelm cellular defenses, leading to covalent binding to cellular macromolecules and subsequent cell injury.

Haptenation and Allergic Contact Dermatitis

MBT is a known contact allergen. The mechanism of sensitization is believed to involve haptenation, where the small molecule (hapten) covalently binds to a larger carrier protein, rendering it immunogenic. The thiol group of MBT is critical for this process. It is hypothesized that MBT can form mixed disulfides with the cysteine residues of skin proteins. [4]The metabolic regeneration of MBT from BTC in tissues could potentially contribute to the pool of reactive thiol available for such haptenation reactions.

Experimental Protocols and Methodologies

Studying the metabolism of MBT and the role of BTC requires robust analytical techniques. Below are outlines of key experimental protocols relevant to this field.

Protocol 1: In Vitro Assay for Cysteine Conjugate β-Lyase Activity

This protocol is designed to measure the activity of β-lyase in tissue preparations using BTC as a specific substrate. [13] Objective: To quantify the rate of MBT formation from BTC in a given biological sample (e.g., liver or kidney cytosol).

Materials:

-

Tissue homogenizer

-

Refrigerated centrifuge

-

Spectrophotometer or HPLC system

-

S-(2-Benzothiazolyl)-L-cysteine (BTC) substrate

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

Tissue sample (e.g., rat kidney)

Procedure:

-

Prepare Tissue Cytosol: Homogenize fresh or frozen tissue in ice-cold phosphate buffer. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. Collect the supernatant. Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Set up the Reaction: In a microcentrifuge tube, combine the buffer, PLP (final concentration ~50 µM), and a specific amount of cytosolic protein (e.g., 0.5-1.0 mg). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the Reaction: Start the reaction by adding BTC (final concentration ~1-2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold TCA (e.g., 10% w/v) to precipitate the protein.

-

Sample Processing: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the formation of the product, 2-mercaptobenzothiazole (MBT). This can be done spectrophotometrically by measuring the increase in absorbance at ~326 nm or, for higher specificity and sensitivity, by using reverse-phase HPLC with UV or mass spectrometric detection.

-

Calculations: Quantify the amount of MBT produced against a standard curve. Express enzyme activity as nmol of MBT formed per minute per mg of protein.

Protocol 2: Workflow for Urinary Metabolite Analysis

This workflow describes the general steps for human biomonitoring of MBT exposure by analyzing its major urinary metabolites. [14] Objective: To measure the total amount of MBT excreted in urine, including its conjugated forms.

Summary and Future Directions

This compound stands at a metabolic crossroads. Its formation through the mercapturate pathway represents a classic detoxification mechanism, preparing the industrial toxicant MBT for elimination. However, its susceptibility to cleavage by cysteine conjugate β-lyases constitutes a significant bioactivation pathway, capable of regenerating the reactive thiol in target organs like the kidney. This duality underscores the complexity of xenobiotic metabolism and its critical role in determining toxicological outcomes.

For researchers and drug development professionals, understanding this pathway is crucial for several reasons:

-

Toxicology: It provides a mechanistic basis for the target organ toxicity of MBT.

-

Biomonitoring: It informs the development of analytical methods for assessing human exposure by targeting key urinary metabolites.

-

Drug Development: The principles of β-lyase-mediated bioactivation are relevant for assessing the safety of novel drug candidates that may form cysteine conjugates.

Future research should focus on identifying the specific human GST, GGT, and β-lyase isozymes involved in these pathways to better understand inter-individual variability in susceptibility. Further elucidation of the downstream molecular events following MBT regeneration in target cells will provide deeper insights into its mechanisms of toxicity.

References

-

Haroune, N., Combourieu, B., Besse, P., Sancelme, M., Kloepfer, A., Reemtsma, T., De Wever, H., & Delort, A. M. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 6315–6319. [Link]

-

Fustinoni, S., Mercadante, R., Campo, L., Sancini, A., Foa, V., & Breno, M. (2009). Determination of urinary 2-mercaptobenzothiazole (2-MBT), the main metabolite of 2-(thiocyanomethylthio)benzothiazole (TCMTB) in humans and rats. Archives of Toxicology, 83(1), 57-65. [Link]

-

Danish Environmental Protection Agency. (2001). 2- Mercapto- benzothiazole (MBT). Environmental Project No. 636. [Link]

-

Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]

-

Sivagami, K., Sakthipriya, N., Nambi, I., & Suresh Kumar, G. (2016). Microaerobic Degradation of 2-Mercaptobenzothiazole Present in Industrial Wastewater. Journal of Environmental Management, 183, 63-70. [Link]

-

Haroune, N., Combourieu, B., Besse, P., Sancelme, M., Kloepfer, A., Reemtsma, T., ... & Delort, A. M. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. ResearchGate. [Link]

-

Haroune, N., Combourieu, B., Besse, P., Sancelme, M., Kloepfer, A., Reemtsma, T., De Wever, H., & Delort, A. M. (2004). Metabolism of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 6315–6319. [Link]

-

Elfarra, A. A., & Hwang, I. Y. (1990). In vivo metabolites of S-(2-benzothiazolyl)-L-cysteine as markers of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities. Drug Metabolism and Disposition, 18(6), 917–922. [Link]

-

Gries, W., Leng, G., & Uter, W. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety, 5(2), Doc037. [Link]

-

International Agency for Research on Cancer. (2016). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 113. [Link]

-

German Environment Agency (Umweltbundesamt). (2015). Stoffmonographie für 2-Mercaptobenzothiazol (2-MBT) und HBM-Werte für 2-MBT im Urin von Erwachsenen und Kindern. [Link]

-

Chipinda, I., Hettick, J. M., & Siegel, P. D. (2007). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical research in toxicology, 20(8), 1094–1102. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole. [Link]

-

Anderson, D. J., & Stevens, J. L. (1982). Assay of cysteine conjugate beta-lyase activity with this compound as the substrate. Analytical Biochemistry, 120(2), 379–386. [Link]

-

Cooper, A. J., & Pinto, J. T. (2012). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Second Edition), 2, 195-228. [Link]

-

Dumm, L. B., & Elfarra, A. A. (1982). Assay of cysteine conjugate beta-lyase activity with this compound as the substrate. Analytical Biochemistry, 120(2), 379-86. [Link]

-

Wikipedia contributors. (2023, December 19). Mercaptobenzothiazole. In Wikipedia, The Free Encyclopedia. [Link]

-

Dormer Laboratories Inc. 2-Mercaptobenzothiazole (MBT). [Link]

-

Cooper, A. J. L., & Pinto, J. T. (2012). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology, 195–228. [Link]

-

Boyland, E., & Chasseaud, L. F. (1969). The role of glutathione and glutathione S-transferases in mercapturic acid biosynthesis. Advances in enzymology and related areas of molecular biology, 32, 173-219. [Link]

-

Kerins, C. A., & O'Faolain, R. (1984). The metabolism of 2,4-dinitrobromobenzene and its glutathione and mercapturic acid conjugations. Biochemical pharmacology, 33(1), 11-15. [Link]

-

Aquilano, K., Baldelli, S., & Ciriolo, M. R. (2014). Natural Compounds and Glutathione: Beyond Mere Antioxidants. Molecules, 19(11), 19088–19109. [Link]

-

DeLauer, T. (2016, November 12). Glutathione Detox: The Science of Glutathione and Alcohol. YouTube. [Link]

Sources

- 1. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 6. dormer.com [dormer.com]

- 7. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione and mercapturic acid conjugations in the metabolism of 2,4-dinitrobromobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. In vivo metabolites of S-(2-benzothiazolyl)-L-cysteine as markers of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Assay of cysteine conjugate beta-lyase activity with this compound as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. series.publisso.de [series.publisso.de]

An In-Depth Technical Guide to the In Vivo Metabolites of S-(2-Benzothiazolyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-(2-Benzothiazolyl)-L-cysteine (BTC) Metabolism

S-(2-Benzothiazolyl)-L-cysteine (BTC) is a cysteine conjugate of 2-mercaptobenzothiazole. The study of its in vivo metabolism provides a critical window into the activities of specific enzymatic pathways that are not only fundamental to xenobiotic biotransformation but also hold potential for targeted drug delivery. Specifically, the metabolic fate of BTC is intricately linked to the enzymatic activities of cysteine conjugate β-lyases and thiol glucuronosyl transferases. Understanding the metabolites of BTC is paramount for assessing in vivo enzyme activity, elucidating mechanisms of toxicity, and designing novel therapeutic strategies. This guide offers a comprehensive overview of the in vivo metabolism of BTC, the key enzymatic players, and the analytical methodologies required for metabolite identification and quantification.

Core Metabolic Pathways of S-(2-Benzothiazolyl)-L-cysteine

The in vivo biotransformation of BTC primarily proceeds through two key enzymatic pathways:

-

Cysteine Conjugate β-Lyase Pathway: This pathway is responsible for the cleavage of the C-S bond in the cysteine conjugate. Cysteine conjugate β-lyases, found in mammalian liver, kidneys, and intestinal microflora, catalyze the conversion of BTC to 2-mercaptobenzothiazole (MBT), pyruvate, and ammonia.[1] MBT is the initial product of this pathway and a key analyte in metabolic studies.

-

Thiol Glucuronosyl Transferase Pathway: The thiol group of the liberated 2-mercaptobenzothiazole is susceptible to conjugation reactions. Thiol glucuronosyl transferases catalyze the attachment of glucuronic acid to the sulfur atom, forming 2-mercaptobenzothiazole S-glucuronic acid.[1] This glucuronidation reaction is a major detoxification pathway, increasing the water solubility of the metabolite and facilitating its excretion.

The interplay between these two pathways determines the metabolic profile of BTC in vivo.

Caption: Primary metabolic pathways of S-(2-Benzothiazolyl)-L-cysteine (BTC).

Experimental Workflow for In Vivo Metabolite Analysis

A robust experimental design is crucial for the accurate identification and quantification of BTC metabolites. The following workflow outlines the key steps involved in a typical in vivo study.

Caption: A typical experimental workflow for in vivo BTC metabolite analysis.

Detailed Protocols

Part 1: Animal Dosing and Sample Collection

Rationale: The choice of animal model can significantly impact metabolic outcomes due to species-specific differences in enzyme activity.[1] Rats are a common model, but guinea pigs have been shown to excrete a higher proportion of BTC metabolites.[1] The dosing regimen and collection time points are critical for capturing the absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Acclimation: Acclimate animals for at least one week with free access to standard chow and water.

-

Dosing Solution: Prepare S-(2-Benzothiazolyl)-L-cysteine in a suitable vehicle (e.g., saline or corn oil) at the desired concentration.

-

Administration: Administer a single dose of BTC (e.g., 100-400 µmol/kg) via oral gavage or intraperitoneal injection.

-

Sample Collection:

-

Urine: House animals in metabolic cages for urine collection at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 30 min, 1h, 3h, 6h, 24h) into heparinized tubes. Centrifuge to obtain plasma.

-

Tissues: At the end of the study, euthanize the animals and harvest relevant tissues (liver, kidney).

-

Part 2: Metabolite Extraction and Analysis

Rationale: Efficient extraction of metabolites from complex biological matrices is essential for accurate analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides the necessary sensitivity and selectivity for identifying and quantifying metabolites.

Protocol:

-

Sample Preparation:

-

Urine/Plasma: Thaw samples and centrifuge to remove any precipitates.

-

Tissues: Homogenize tissues in a suitable buffer (e.g., phosphate buffer).

-

-

Extraction (Solid Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the metabolites with a stronger solvent (e.g., methanol or acetonitrile).

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Operate in both positive and negative ion modes to detect a wider range of metabolites. Use selected reaction monitoring (SRM) for targeted quantification of known metabolites.

-

Quantitative Data Summary

The distribution and form of BTC metabolites can vary depending on the animal species and the time of collection.

| Species | Tissue/Fluid | Major Metabolites | Key Findings | Reference |

| Rat | Liver, Kidney, Plasma, Urine | 2-Mercaptobenzothiazole, 2-Mercaptobenzothiazole S-glucuronic acid | Metabolites are predominantly in the glucuronide form.[1] | [1] |

| Guinea Pig | Urine | 2-Mercaptobenzothiazole, 2-Mercaptobenzothiazole S-glucuronic acid | Excreted nearly twice the proportion of the BTC dose as metabolites compared to rats, mice, or hamsters.[1] | [1] |

| Mouse | Urine | 2-Mercaptobenzothiazole, 2-Mercaptobenzothiazole S-glucuronic acid | Similar total metabolite excretion to hamsters.[1] | [1] |

| Hamster | Urine | 2-Mercaptobenzothiazole, 2-Mercaptobenzothiazole S-glucuronic acid | Higher proportion of glucuronide metabolites compared to mice.[1] | [1] |

Expert Insights and Causality

-

Enzyme Kinetics and Species Differences: The observed differences in metabolite profiles between species, such as the higher excretion in guinea pigs, are likely due to variations in the activity and expression levels of cysteine conjugate β-lyases and thiol glucuronosyl transferases.[1] This highlights the importance of careful species selection in preclinical studies and the potential for different metabolic fates in humans.

-

Role of Intestinal Microflora: Cysteine conjugate β-lyase activity is also present in the intestinal microflora.[1] This suggests that the gut microbiome can contribute to the metabolism of orally administered BTC, potentially influencing its systemic bioavailability and metabolite profile.

-

Dose Independence: The finding that the proportion of the BTC dose excreted as metabolites is independent of the dose (within a certain range) suggests that the metabolic pathways are not saturated at these levels.[1] This has implications for predicting the metabolic fate of BTC at different exposure levels.

Conclusion and Future Directions

The in vivo metabolism of S-(2-Benzothiazolyl)-L-cysteine is a well-defined process primarily driven by cysteine conjugate β-lyase and thiol glucuronosyl transferase activities. The major metabolites, 2-mercaptobenzothiazole and its S-glucuronide conjugate, serve as reliable markers for the in vivo activity of these enzymes.[1] Future research should focus on further characterizing the inter-individual variability in BTC metabolism, including the influence of genetic polymorphisms in the relevant enzymes and the impact of the gut microbiome. A deeper understanding of these factors will be crucial for the application of BTC as a probe for enzyme activity and for the development of targeted drug delivery systems that leverage these metabolic pathways.

References

-

Hinchman, C. A., & Klubes, P. (1990). In Vivo Metabolites of S-(2-benzothiazolyl)-L-cysteine as Markers of in Vivo Cysteine Conjugate Beta-Lyase and Thiol Glucuronosyl Transferase Activities. Drug Metabolism and Disposition, 18(6), 917–922. [Link]

Sources

S-(2-Benzothiazolyl)cysteine: A Covalent Adduct at the Crossroads of Xenobiotic Toxicology and Cellular Redox Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The covalent modification of proteins by xenobiotics is a critical molecular initiating event in toxicology, often leading to cellular dysfunction and adverse health outcomes. S-(2-Benzothiazolyl)cysteine (BTC) is a covalent adduct formed from the reaction of the industrial chemical 2-mercaptobenzothiazole (2-MBT) with cysteine residues in proteins. While the toxicological and immunogenic potential of 2-MBT is recognized, the specific role of the resulting BTC adduct in the intricate network of cellular redox regulation remains an area of burgeoning scientific inquiry. This technical guide provides a comprehensive overview of the formation, chemical nature, and potential mechanisms by which BTC can perturb redox homeostasis. We will explore how the formation of this bulky, and likely irreversible, adduct on redox-sensitive cysteine thiols can mimic or disrupt physiological oxidative post-translational modifications, with a particular focus on the Keap1-Nrf2 pathway as a prototypical example of such interference. Furthermore, this guide details robust experimental workflows, including advanced mass spectrometry-based proteomics and targeted biochemical assays, to empower researchers to investigate the landscape of BTC-modified proteins and elucidate the functional consequences of this xenobiotic modification.

Introduction: The Emergence of this compound as a Xenobiotic Adduct of Concern

2-Mercaptobenzothiazole (2-MBT) is a high-production-volume chemical widely used as a vulcanization accelerator in the rubber industry. Its presence in a vast array of consumer products, from tires to latex gloves, results in widespread human exposure. Toxicological studies have raised concerns about the health effects of 2-MBT, including its potential as a carcinogen.[1] At the molecular level, the toxicity of many xenobiotics is mediated by their ability to form covalent adducts with cellular macromolecules, including proteins.[2] This process, known as protein haptenation, can alter protein function and trigger immune responses.[3][4]

The thiol group of 2-MBT is a key functional moiety that is hypothesized to be critical for its covalent binding to nucleophilic residues on proteins.[5] Specifically, the formation of a mixed disulfide bond between 2-MBT and a protein sulfhydryl group, resulting in the this compound (BTC) adduct, has been proposed as a primary mechanism of protein haptenation.[3][5] This covalent modification introduces a bulky benzothiazole group onto the protein backbone, with the potential to sterically hinder protein-protein interactions, disrupt catalytic sites, and alter protein conformation.